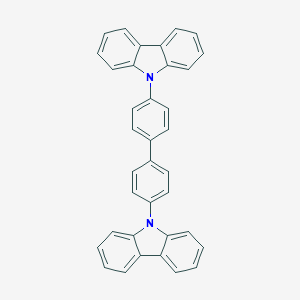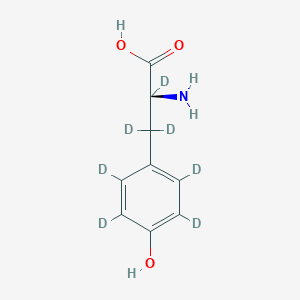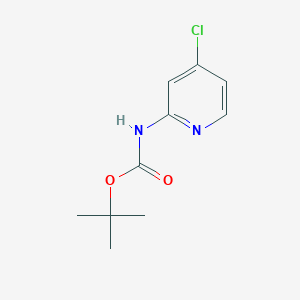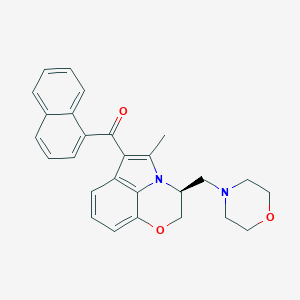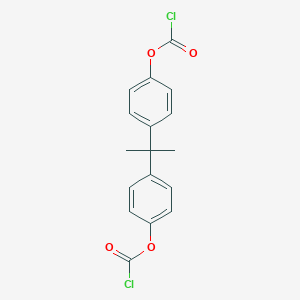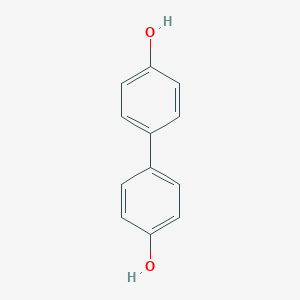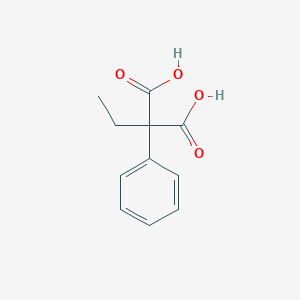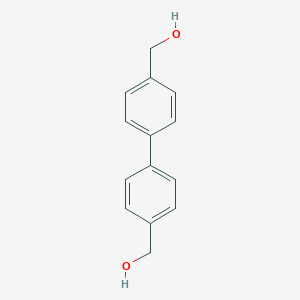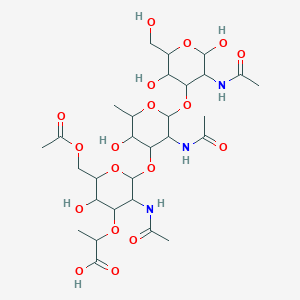
O-Specific antigen, yersinia ruckerii
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yersinia ruckerii is a gram-negative bacterium that causes enteric redmouth disease in fish. The O-specific antigen of Y. ruckerii is an important component of its outer membrane and plays a crucial role in its virulence. The O-specific antigen is a polysaccharide that is composed of repeating units of sugar molecules. The structure of the O-specific antigen is unique to each strain of Y. ruckerii and can be used to identify and differentiate between different strains.
Mecanismo De Acción
The O-specific antigen of Y. ruckerii plays a crucial role in the virulence of the bacterium by protecting it from the host immune system. The O-specific antigen acts as a shield, preventing the host immune system from recognizing and attacking the bacterium. The O-specific antigen also plays a role in the attachment of the bacterium to host cells, allowing it to establish an infection.
Efectos Bioquímicos Y Fisiológicos
The O-specific antigen of Y. ruckerii has been shown to have a number of biochemical and physiological effects on the host immune system. The O-specific antigen can induce the production of specific antibodies that recognize and bind to the bacterium. The O-specific antigen can also activate specific immune cells, such as macrophages and neutrophils, which are involved in the clearance of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The O-specific antigen of Y. ruckerii has several advantages for use in lab experiments. The structure of the O-specific antigen is well characterized, and specific antibodies can be generated against it. The O-specific antigen can also be used to identify and differentiate between different strains of Y. ruckerii. However, the synthesis of the O-specific antigen is a complex process that requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on the O-specific antigen of Y. ruckerii. One area of research is the development of vaccines against Y. ruckerii using the O-specific antigen as a target. Another area of research is the identification of specific enzymes involved in the synthesis of the O-specific antigen, which could be targeted for the development of new antibiotics. Additionally, the role of the O-specific antigen in the attachment of Y. ruckerii to host cells could be further investigated to identify new targets for the prevention and treatment of enteric redmouth disease in fish.
Métodos De Síntesis
The synthesis of the O-specific antigen of Y. ruckerii involves the sequential addition of sugar molecules by specific enzymes. The genes encoding these enzymes are located in the bacterial genome and are regulated by various environmental factors. The synthesis of the O-specific antigen is a complex process that requires the coordinated action of multiple enzymes.
Aplicaciones Científicas De Investigación
The O-specific antigen of Y. ruckerii has been the subject of extensive scientific research due to its importance in the virulence of the bacterium. The structure of the O-specific antigen has been characterized using a variety of techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The role of the O-specific antigen in the immune response of fish has also been investigated.
Propiedades
Número CAS |
132194-17-3 |
|---|---|
Nombre del producto |
O-Specific antigen, yersinia ruckerii |
Fórmula molecular |
C29H47N3O18 |
Peso molecular |
725.7 g/mol |
Nombre IUPAC |
2-[3-acetamido-2-[3-acetamido-2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-methyloxan-4-yl]oxy-6-(acetyloxymethyl)-5-hydroxyoxan-4-yl]oxypropanoic acid |
InChI |
InChI=1S/C29H47N3O18/c1-9-20(38)24(18(31-12(4)35)28(46-9)49-23-17(30-11(3)34)27(43)47-15(7-33)21(23)39)50-29-19(32-13(5)36)25(45-10(2)26(41)42)22(40)16(48-29)8-44-14(6)37/h9-10,15-25,27-29,33,38-40,43H,7-8H2,1-6H3,(H,30,34)(H,31,35)(H,32,36)(H,41,42) |
Clave InChI |
PXNAZVMNQPLLQE-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)O)NC(=O)C)NC(=O)C)OC3C(C(C(C(O3)COC(=O)C)O)OC(C)C(=O)O)NC(=O)C)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)O)NC(=O)C)NC(=O)C)OC3C(C(C(C(O3)COC(=O)C)O)OC(C)C(=O)O)NC(=O)C)O |
Sinónimos |
O-specific antigen, Yersinia ruckerii O-specific antigen, YR |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene](/img/structure/B160610.png)
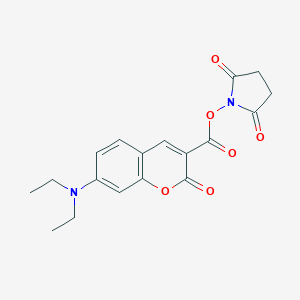
![Bis[4-(2-hydroxyethoxy)phenyl] sulfone](/img/structure/B160617.png)
![3,9-Bis[2-(3,5-diamino-2,4,6-triazaphenyl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B160618.png)
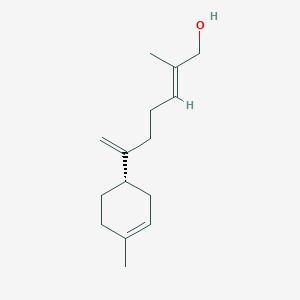
![6,8-Dimethyl-3H-imidazo[4,5-H]quinoline](/img/structure/B160620.png)
